N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound featuring a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds are often designed to interact with specific proteins or enzymes in pathogens or cancerous cells .
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been known to interfere with various biological pathways, leading to their antimicrobial and anticancer effects .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of essential biochemical pathways.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins, influencing biochemical reactions .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-butylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of acetic anhydride to yield the desired thiazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its anticancer activity, particularly against breast cancer cell lines.
Comparison with Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-methylphenyl)thiazol-2-yl)acetamide
Comparison: N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide stands out due to its unique butyl substituent on the phenyl ring, which can influence its biological activity and solubility properties. Compared to its bromophenyl and methylphenyl analogs, the butyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-4-5-12-6-8-13(9-7-12)14-10-19-15(17-14)16-11(2)18/h6-10H,3-5H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZULQNYAZHRCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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